6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one
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Overview
Description
6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of sulfur and nitrogen atoms within its ring structure, which imparts unique chemical properties and reactivity. It is commonly used in various scientific research applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazine-3,5-dione with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress within cells, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-tert-butyl-5-hydroxy-3-thio-1,2,4-triazine: This compound shares a similar triazine core but differs in the substituents attached to the ring.
4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: Another triazine derivative with different functional groups that impart distinct chemical properties
Uniqueness
6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one is unique due to the presence of both methylsulfanyl and sulfanylidene groups, which provide a combination of reactivity and stability not commonly found in other triazine derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
31697-21-9 |
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Molecular Formula |
C4H5N3OS2 |
Molecular Weight |
175.2 g/mol |
IUPAC Name |
6-methylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C4H5N3OS2/c1-10-3-2(9)5-4(8)7-6-3/h1H3,(H2,5,7,8,9) |
InChI Key |
IVNLBQLLSFREDT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=O)NC1=S |
Origin of Product |
United States |
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